molecular formula C10H12FN5O2S B2559893 N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide CAS No. 921124-49-4

N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide

Cat. No.: B2559893
CAS No.: 921124-49-4
M. Wt: 285.3
InChI Key: XTTBUZQKEHPMLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fluorophenyl compounds are a class of organic compounds that contain a phenyl ring (a six-membered carbon ring with alternating single and double bonds) with a fluorine atom attached . Tetrazoles are a class of compounds that contain a five-membered ring made up of four nitrogen atoms and one carbon atom . Sulfonamides are a class of organic compounds that contain a sulfur atom with two oxygen atoms and one nitrogen atom attached . The compound you mentioned seems to be a combination of these three classes of compounds.

Scientific Research Applications

Anti-inflammatory and Anticancer Applications

Research on celecoxib derivatives, compounds structurally related to N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide, has shown potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. A study by Ş. Küçükgüzel et al. (2013) synthesized and characterized a series of novel celecoxib derivatives, finding that some compounds exhibited significant anti-inflammatory and analgesic activities without causing tissue damage, hinting at their potential development into therapeutic agents (Ş. Küçükgüzel et al., 2013).

COX-2 Inhibition for Anti-inflammatory Effects

The synthesis and evaluation of sulfonamide derivatives for COX-2 inhibition, which is crucial for developing anti-inflammatory drugs, highlight the importance of structural modifications in enhancing selectivity and potency. For example, research by Hiromasa Hashimoto et al. (2002) led to the identification of JTE-522, a potent, highly selective, and orally active COX-2 inhibitor, currently in phase II clinical trials for rheumatoid arthritis, osteoarthritis, and acute pain management (Hiromasa Hashimoto et al., 2002).

Anticancer Drug Candidates

Further studies have identified new sulfonamides as selective inhibitors of carbonic anhydrase IX or XII, enzymes overexpressed in certain cancers, providing a new avenue for anticancer drug development. Compounds with high Potency-Selectivity Expression (PSE) values have emerged as leader anticancer compounds, presenting a promising direction for future research in cancer therapeutics (H. Gul et al., 2018).

Future Directions

The future directions for research on a compound depend on its potential applications. For example, if a compound shows promise as a therapeutic agent, future research might focus on optimizing its synthesis, improving its efficacy, and assessing its safety . Without specific information about “N-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)ethanesulfonamide”, it’s difficult to predict future directions for research on this compound.

Properties

IUPAC Name

N-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN5O2S/c1-2-19(17,18)12-7-10-13-14-15-16(10)9-5-3-4-8(11)6-9/h3-6,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTTBUZQKEHPMLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NCC1=NN=NN1C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.